molecular formula C13H10ClNO3 B2423244 3-Amino-4-(4-chlorophenoxy)benzoic acid CAS No. 1178359-99-3

3-Amino-4-(4-chlorophenoxy)benzoic acid

Cat. No.: B2423244
CAS No.: 1178359-99-3
M. Wt: 263.68
InChI Key: DTJIZDHATGMWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(4-chlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H10ClNO3 . It has a molecular weight of 263.68 . The compound belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10ClNO3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,15H2,(H,16,17) . This structure can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 263.68 . The compound is stored at room temperature .

Scientific Research Applications

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA), a prominent phenolic acid, exhibits a spectrum of biological and pharmacological effects. CGA, found in green coffee extracts and tea, plays therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulator activities. It has been shown to modulate lipid and glucose metabolism, potentially aiding in the treatment of disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects are evident in its ability to protect animals from chemical or lipopolysaccharide-induced injuries. Its hypocholesterolemic effects may arise from altered nutrient metabolism, including amino acids, glucose, and fatty acids. More research is encouraged to further understand and optimize CGA's biological and pharmacological effects, potentially enabling its practical use as a natural safeguard food additive to substitute synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).

LC-MS/MS Study of Nitisinone Degradation

Nitisinone (NTBC), initially developed as a herbicide, found its medical application as a treatment for hepatorenal tyrosinemia despite its environmental impact and high synthesis cost. Research predominantly focuses on NTBC's medical applications, with limited insight into its stability and degradation pathways. This study utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to assess NTBC's stability under various conditions (pH, temperature, incubation time, ultraviolet radiation) and to identify its degradation products. Two major NTBC degradation products identified were 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), both displaying considerable stability. This study contributes to a better understanding of NTBC's properties, informing the potential risks and benefits of its medical application (Barchańska et al., 2019).

Benzoic Acid and Gut Functions

Benzoic acid, known for its antibacterial and antifungal properties, is widely used in food and feeds. It has been found to promote growth and health, attributed to its effects on gut functions such as digestion, absorption, and barrier integrity. Studies using piglets and porcine intestinal epithelial cells suggest that appropriate levels of benzoic acid can enhance gut functions by modulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration may harm gut health through altered redox status. The detailed mechanisms by which benzoic acid influences certain intestinal physiological functions require further exploration (Mao et al., 2019).

Safety and Hazards

The safety data sheet for 3-Amino-4-(4-chlorophenoxy)benzoic acid suggests that it may be harmful if swallowed . It may cause an allergic skin reaction and serious eye irritation . It is very toxic to aquatic life . Personal protective equipment, including face protection, should be worn when handling this compound .

Properties

IUPAC Name

3-amino-4-(4-chlorophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJIZDHATGMWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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